3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
Overview
Description
“3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is a natural product from Morus alba . It displays cytotoxicity of 1.32, 3.92, and 5.22 μm against the human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells .
Molecular Structure Analysis
The molecular formula of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is C30H34O6, with a molecular weight of 490.59 . The detailed molecular structure is not available in the search results.
Chemical Reactions Analysis
The synthetic reactions of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” include aromatic ring formation, geranyl and prenyl groups incorporation, and hydroxylation .
Scientific Research Applications
Gastrointestinal Cancer Therapeutics
- Specific Scientific Field: Oncology
- Summary of the Application: This compound has been found to have significant anti-cancer properties against various gastrointestinal cancers, including colon, pancreatic, and gastric cancers . It is one of the 30 monomers extracted from Morus alba L. (mulberry) that were investigated for their anti-cancer activities .
- Methods of Application or Experimental Procedures: The anti-cancer mechanism of these chemical components was explored in gastric cancer cells. They inhibit cell cycle and DNA replication-related gene expression, leading to the effective suppression of tumor cell growth . Additionally, they induced unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, potentially resulting in DNA damage, autophagy, and cell death .
- Results or Outcomes: The DNA damage marker γH2AX also showed upregulation in response to multiple compounds, including 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone . γH2AX is a sensitive indicator of DNA double-strand breaks .
Cytotoxicity Against Various Carcinoma Cells
- Specific Scientific Field: Pharmacology
- Summary of the Application: 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone displays cytotoxicity against various human carcinoma cells .
- Methods of Application or Experimental Procedures: The compound was tested against human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells .
- Results or Outcomes: The compound displayed cytotoxicity of 1.32, 3.92 and 5.22 μm against the human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells respectively .
properties
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAWFMOTOFEGT-VXLYETTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone |
Citations
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